Mitochondrial Cl⁻/OH⁻ Exchange: Feniodium vs. DPI
In a direct comparative study using rat liver mitochondria, the 2,4-dichloro-substituted diphenyleneiodonium derivative (structurally synonymous with the Feniodium chloridetarget compound core in authoritative databases [1]) was up to 50 times more active than the unsubstituted parent diphenyleneiodonium (DPI) in catalyzing chloride/hydroxyl-ion exchange across the inner mitochondrial membrane [2]. This quantitative advantage was observed under identical experimental conditions, using state 3 and state 3u oxidations of glutamate plus malate in Cl−-containing medium [2]. Importantly, the same study revealed that 2,4-dichlorodiphenyleneiodonium is only about twice as inhibitory as DPI toward soluble rat liver NADH dehydrogenase, establishing a differential selectivity window [2].
| Evidence Dimension | Catalytic rate of Cl−/OH− exchange across inner mitochondrial membrane (functional activity magnitude) |
|---|---|
| Target Compound Data | Up to 50-fold more active than DPI in catalyzing Cl−/OH− exchange (quantified by inhibition of state 3 respiration in Cl−-containing medium) |
| Comparator Or Baseline | Diphenyleneiodonium (DPI), unsubstituted parent compound, activity set as baseline (1×) |
| Quantified Difference | Up to 50-fold greater activity (50× baseline) |
| Conditions | Rat liver mitochondria; state 3 and state 3u oxidations of glutamate plus malate; Cl−-containing medium; Biochemical Journal 1976 |
Why This Matters
For researchers studying mitochondrial anion transport or flavoprotein-mediated processes, the 50-fold potency differential means that Feniodium chloride can achieve biological effects at concentrations far lower than those required for DPI, reducing potential off-target effects at the mitochondrial level.
- [1] National Cancer Institute (NCI) MeSH Supplementary Concept Data. 2,4-dichlorodiphenyleneiodonium – synonym: bis(2,4-dichlorophenyl)iodonium chloride. CAS 34563-73-0. SRC: Biochem J 158(2):317;1976. View Source
- [2] Sherratt HSA, Gatley SJ, Kitson TM, O'Donnell JM, Williams AJ. The effects of diphenyleneiodonium on mitochondrial reactions. Relation of binding of diphenylene[125I]iodonium to mitochondria to the extent of inhibition of oxygen uptake. Biochemical Journal. 1976;158(2):317-326. doi:10.1042/bj1580317. PMID: 985433. View Source
